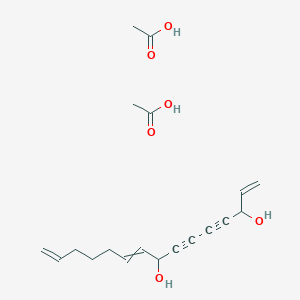
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions to form the desired compound. The reaction conditions often require the presence of catalysts, such as palladium or copper, and may involve high temperatures and pressures to facilitate the formation of the multiple bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple bonds and hydroxyl groups allow it to form specific interactions with these targets, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadeca-1,9,16-triene-4,6-diyne-3,8-diol: Similar structure but with different chain length and position of double bonds.
10-methoxyheptadec-1-en-4,6-diyne-3,9-diol: Contains a methoxy group, altering its chemical properties and reactivity.
Uniqueness
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol is unique due to its specific arrangement of double and triple bonds, as well as the presence of hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
90686-37-6 |
|---|---|
Formule moléculaire |
C19H26O6 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C15H18O2.2C2H4O2/c1-3-5-6-7-8-12-15(17)13-10-9-11-14(16)4-2;2*1-2(3)4/h3-4,8,12,14-17H,1-2,5-7H2;2*1H3,(H,3,4) |
Clé InChI |
BIPPDESSXRCDSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C=CCCCC=CC(C#CC#CC(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


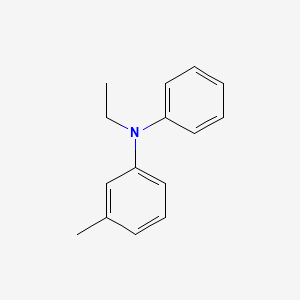

![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
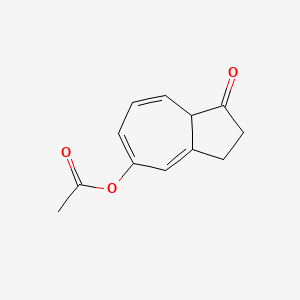
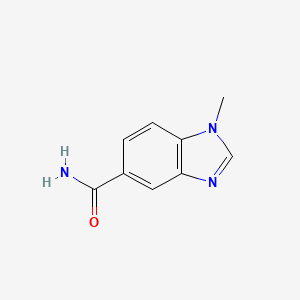
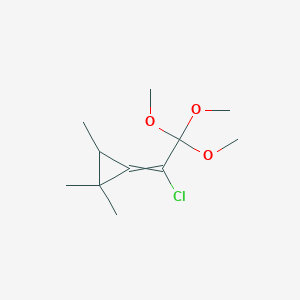
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
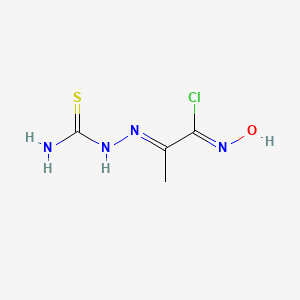
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
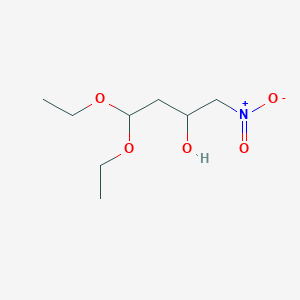

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
